molecular formula C7H7ClO3 B11950593 Furfuryl 2-chloroacetate CAS No. 51618-39-4

Furfuryl 2-chloroacetate

Cat. No.: B11950593
CAS No.: 51618-39-4
M. Wt: 174.58 g/mol
InChI Key: HNRKHNATQNZLQP-UHFFFAOYSA-N
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Description

Furfuryl 2-chloroacetate is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs, oat hulls, and rice husks. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl 2-chloroacetate can be synthesized through the esterification of furfuryl alcohol with chloroacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of furfuryl alcohol and chloroacetic acid into a reactor. The reaction mixture is maintained at an elevated temperature to promote esterification. The product is then purified through distillation to remove any unreacted starting materials and byproducts.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form furfuryl alcohol and chloroacetic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in an aqueous or alcoholic medium.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products such as furfuryl alcohol derivatives.

    Hydrolysis: Furfuryl alcohol and chloroacetic acid.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Furfuryl 2-chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the production of resins, adhesives, and coatings due to its reactivity and ability to form stable polymers.

Mechanism of Action

The mechanism of action of furfuryl 2-chloroacetate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The compound can interact with nucleophilic sites on biomolecules, leading to potential biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the conditions under which the reactions occur.

Comparison with Similar Compounds

    Furfuryl acetate: Similar in structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Furfuryl alcohol: The parent compound from which furfuryl 2-chloroacetate is derived. It is more reactive towards oxidation and less reactive towards nucleophilic substitution.

    2-chloroethyl acetate: Similar in having a chloro group but differs in the alkyl chain, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the furfuryl and chloroacetate moieties, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

furan-2-ylmethyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKHNATQNZLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51618-39-4
Record name FURFURYL 2-CHLOROACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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